4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1251706-50-9
VCID: VC6710380
InChI: InChI=1S/C20H25NO4S/c1-24-19-9-5-6-10-20(19)26(22,23)21-13-11-18(12-14-21)16-25-15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3
SMILES: COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3
Molecular Formula: C20H25NO4S
Molecular Weight: 375.48

4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine

CAS No.: 1251706-50-9

Cat. No.: VC6710380

Molecular Formula: C20H25NO4S

Molecular Weight: 375.48

* For research use only. Not for human or veterinary use.

4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine - 1251706-50-9

Specification

CAS No. 1251706-50-9
Molecular Formula C20H25NO4S
Molecular Weight 375.48
IUPAC Name 1-(2-methoxyphenyl)sulfonyl-4-(phenylmethoxymethyl)piperidine
Standard InChI InChI=1S/C20H25NO4S/c1-24-19-9-5-6-10-20(19)26(22,23)21-13-11-18(12-14-21)16-25-15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3
Standard InChI Key RULRDIIIEUJSDK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring with two functional groups:

  • 4-[(Benzyloxy)methyl]: A benzyl ether-linked methyl group at the 4-position, introducing lipophilicity and steric bulk.

  • 1-(2-Methoxybenzenesulfonyl): A sulfonamide group at the 1-position, featuring a 2-methoxy phenyl ring that may influence electronic interactions and solubility.

The molecular formula is C₂₁H₂₅NO₄S, with a molecular weight of 411.5 g/mol. The sulfonamide group contributes to hydrogen-bonding potential, while the benzyloxy moiety enhances membrane permeability .

Synthetic Precursors and Analogues

Synthesis of similar piperidine derivatives often begins with tert-butyl piperidine carboxylates, which undergo alkylation and deprotection steps. For example:

  • Alkylation: Reaction of piperidine intermediates with benzyl bromide or sulfonyl chlorides introduces substituents at specific positions .

  • Sulfonylation: The 2-methoxybenzenesulfonyl group is likely introduced via reaction with 2-methoxybenzenesulfonyl chloride under basic conditions .

A key intermediate, benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (PubChem CID: 28820646), demonstrates structural similarities, highlighting the feasibility of synthesizing the target compound through analogous routes .

Pharmacological Profile and Receptor Interactions

Dopamine Receptor Modulation

Piperidine derivatives with benzyloxy substituents, such as those reported in , exhibit selective antagonism at dopamine D₄ receptors (D₄R). These receptors are implicated in Parkinson’s disease-related dyskinesias and addiction pathways. While the target compound’s sulfonamide group diverges from classical D₄R antagonists, its structural features suggest possible interactions with:

  • Asp115: A conserved residue in dopamine receptors that forms ionic bonds with protonated amine groups.

  • Phe410: Aromatic residues involved in π-π stacking with hydrophobic moieties .

Table 1: Comparative Activity of Piperidine-Based D₄R Antagonists

CompoundD₄R Kᵢ (nM)Selectivity (vs. D₁–D₃, D₅)cLogPBrain Penetrance (Kₚ)
1 (Morpholine)45>100-fold3.28.5
9j (Imidazole)96>30-fold2.86.2
Target Compound*~150*Hypothetical >20-fold3.5Estimated 4–6

*Hypothetical data based on structural analogs .

Metabolic Stability and Pharmacokinetics

  • Liver Microsome Stability: Analogous compounds show moderate stability in human microsomes (e.g., 9a: 60% remaining after 30 minutes) .

  • Plasma Protein Binding: Sulfonamide groups typically increase binding affinity, potentially reducing free drug concentrations .

Synthetic Strategy and Optimization

Stepwise Synthesis

A plausible route for synthesizing 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine involves:

  • Piperidine Functionalization:

    • Boc-protected piperidine is alkylated with chloromethyl benzyl ether to introduce the 4-benzyloxymethyl group.

    • Boc deprotection yields the secondary amine intermediate.

  • Sulfonylation:

    • Reaction with 2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) forms the sulfonamide bond .

Analytical Characterization

Critical characterization data would include:

  • ¹H/¹³C NMR: Peaks corresponding to the sulfonamide (δ 3.8–4.1 ppm for SO₂N) and benzyloxy groups (δ 4.5–5.0 ppm for OCH₂).

  • HRMS: Expected [M+H]⁺ at m/z 412.1584.

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